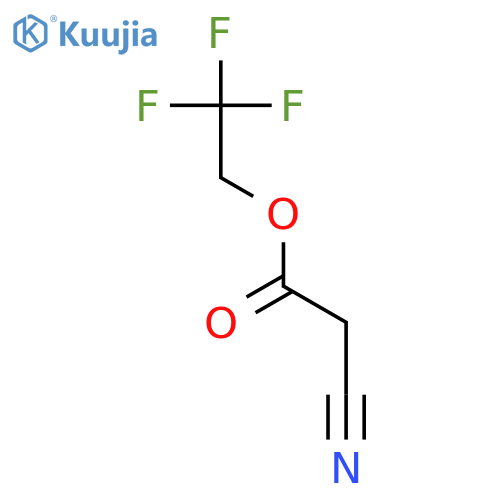Cas no 27827-83-4 (2,2,2-trifluoroethyl 2-cyanoacetate)

27827-83-4 structure
商品名:2,2,2-trifluoroethyl 2-cyanoacetate
CAS番号:27827-83-4
MF:C5H4F3NO2
メガワット:167.085971832275
MDL:MFCD18380783
CID:1432754
PubChem ID:11745010
2,2,2-trifluoroethyl 2-cyanoacetate 化学的及び物理的性質
名前と識別子
-
- Acetic acid, cyano-, 2,2,2-trifluoroethyl ester
- 2,2,2-trifluoroethyl 2-cyanoacetate
- F87266
- DTXSID40471619
- EN300-90150
- 27827-83-4
- 2,2,2-trifluoroethyl2-cyanoacetate
- SSEUOPGLOYLWBP-UHFFFAOYSA-N
- Acetic acid, 2-cyano-, 2,2,2-trifluoroethyl ester
- SCHEMBL10900754
- AKOS026729650
-
- MDL: MFCD18380783
- インチ: InChI=1S/C5H4F3NO2/c6-5(7,8)3-11-4(10)1-2-9/h1,3H2
- InChIKey: SSEUOPGLOYLWBP-UHFFFAOYSA-N
- ほほえんだ: C(C#N)C(=O)OCC(F)(F)F
計算された属性
- せいみつぶんしりょう: 167.01942
- どういたいしつりょう: 167.01941286g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 50.1Ų
じっけんとくせい
- PSA: 50.09
2,2,2-trifluoroethyl 2-cyanoacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-90150-5.0g |
2,2,2-trifluoroethyl 2-cyanoacetate |
27827-83-4 | 5.0g |
$2110.0 | 2023-02-11 | ||
| Enamine | EN300-90150-5g |
2,2,2-trifluoroethyl 2-cyanoacetate |
27827-83-4 | 5g |
$2028.0 | 2023-09-01 | ||
| Enamine | EN300-90150-0.1g |
2,2,2-trifluoroethyl 2-cyanoacetate |
27827-83-4 | 0.1g |
$615.0 | 2023-09-01 | ||
| Enamine | EN300-90150-10.0g |
2,2,2-trifluoroethyl 2-cyanoacetate |
27827-83-4 | 10.0g |
$3130.0 | 2023-02-11 | ||
| Aaron | AR002VKF-250mg |
Acetic acid, 2-cyano-, 2,2,2-trifluoroethyl ester |
27827-83-4 | 95% | 250mg |
$175.00 | 2025-02-13 | |
| Aaron | AR002VKF-5g |
Acetic acid, 2-cyano-, 2,2,2-trifluoroethyl ester |
27827-83-4 | 95% | 5g |
$1101.00 | 2025-02-13 | |
| 1PlusChem | 1P002VC3-250mg |
Acetic acid, 2-cyano-, 2,2,2-trifluoroethyl ester |
27827-83-4 | 95% | 250mg |
$295.00 | 2024-05-07 | |
| Enamine | EN300-90150-2.5g |
2,2,2-trifluoroethyl 2-cyanoacetate |
27827-83-4 | 2.5g |
$1370.0 | 2023-09-01 | ||
| Enamine | EN300-90150-0.25g |
2,2,2-trifluoroethyl 2-cyanoacetate |
27827-83-4 | 0.25g |
$642.0 | 2023-09-01 | ||
| Aaron | AR002VKF-1g |
Acetic acid, 2-cyano-, 2,2,2-trifluoroethyl ester |
27827-83-4 | 95% | 1g |
$367.00 | 2025-02-13 |
2,2,2-trifluoroethyl 2-cyanoacetate 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
27827-83-4 (2,2,2-trifluoroethyl 2-cyanoacetate) 関連製品
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
